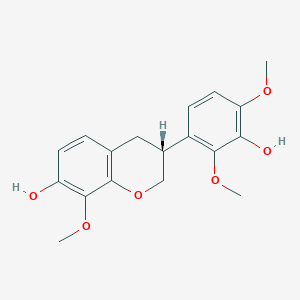

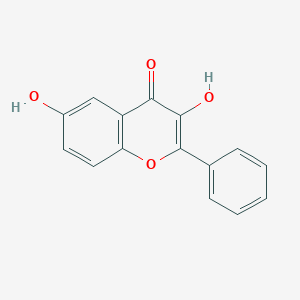

3,6-二羟基黄酮

描述

3,6-二羟基黄酮是一种天然存在的黄酮类化合物,分子式为C15H10O4。 它以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性 。该化合物存在于多种植物中,由于其潜在的治疗应用,已成为广泛的科学研究对象。

科学研究应用

化学: 它被用作合成其他黄酮类化合物的先驱,以及在金属纳米粒子的生产中用作还原剂.

生物学: 3,6-二羟基黄酮表现出显着的抗氧化和抗炎活性,使其成为研究细胞过程和信号通路的有价值的化合物.

作用机制

3,6-二羟基黄酮的作用机制涉及它与各种分子靶标和途径的相互作用:

抗癌活性: 它抑制JNK途径,导致癌细胞增殖减少和凋亡增加.

抗炎活性: 3,6-二羟基黄酮抑制NLRP3炎症小体,减少促炎细胞因子和活性氧的产生.

抗氧化活性: 它清除自由基并减少氧化应激,保护细胞免受损伤.

生化分析

Biochemical Properties

3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .

Cellular Effects

3,6-Dihydroxyflavone has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .

Molecular Mechanism

The molecular mechanisms of 3,6-Dihydroxyflavone involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .

Temporal Effects in Laboratory Settings

The effects of 3,6-Dihydroxyflavone have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .

Metabolic Pathways

Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .

Transport and Distribution

3,6-Dihydroxyflavone has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .

Subcellular Localization

Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that 3,6-Dihydroxyflavone may also be found in these locations.

准备方法

合成路线和反应条件: 3,6-二羟基黄酮可以通过多种化学路线合成。一种常见的方法是使用微生物转化对6-甲氧基黄酮进行脱甲基化。 该反应在恒定搅拌下,在288-308 K的温度范围内,在含水介质中使用黑曲霉SBJ菌株培养物进行 。

工业生产方法: 3,6-二羟基黄酮的工业生产通常涉及使用化学合成方法。 该过程包括使用水合氯金酸溶液,以3,6-二羟基黄酮作为生物还原剂进行还原,以产生稳定的金纳米粒子 。

化学反应分析

反应类型: 3,6-二羟基黄酮会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 在氧化剂的存在下,3,6-二羟基黄酮可以形成醌。

还原: 还原剂可以将3,6-二羟基黄酮转化为相应的二氢衍生物。

取代: 3,6-二羟基黄酮中的羟基可以参与亲核取代反应,形成各种衍生物。

主要产物: 这些反应形成的主要产物包括醌、二氢衍生物和取代的黄酮 。

相似化合物的比较

3,6-二羟基黄酮可以与其他类似的黄酮类化合物进行比较,例如:

7,8-二羟基黄酮: 以其神经保护作用和模拟脑源性神经营养因子(BDNF)的能力而闻名。

3,2'-二羟基黄酮: 表现出对金黄色葡萄球菌的抗生物膜和抗毒力活性.

6-甲氧基-7,8-二羟基黄酮: 表现出强大的抗氧化活性.

独特性: 使3,6-二羟基黄酮与众不同的是其强大的抗癌和抗炎特性,使其成为治疗癌症和炎症性疾病的潜在治疗应用候选药物 .

属性

IUPAC Name |

3,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLOLFKZCUCROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350940 | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108238-41-1 | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

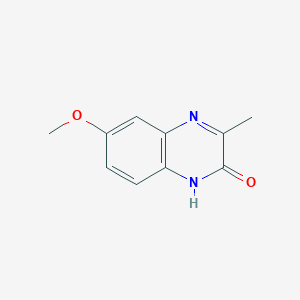

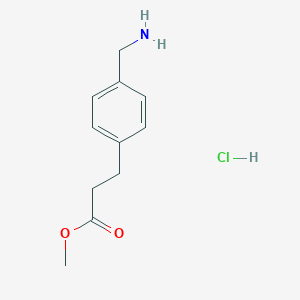

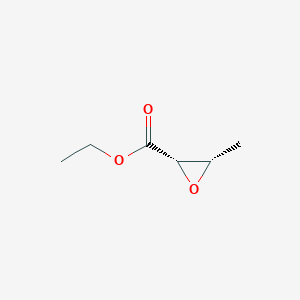

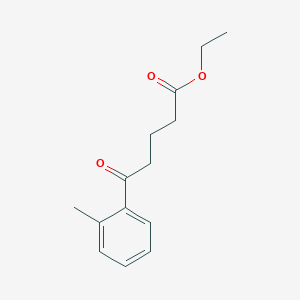

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)

![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)